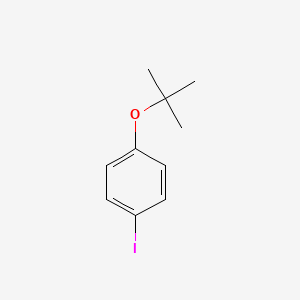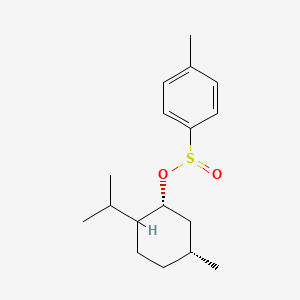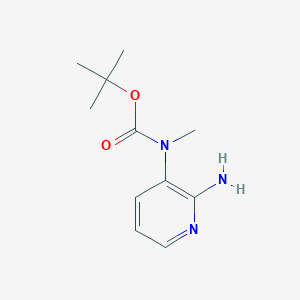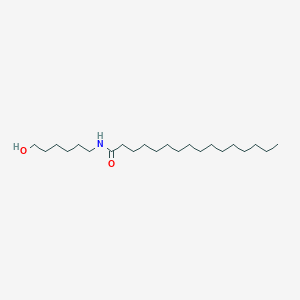
1-(Tert-butoxy)-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxy)-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom at the para position and a tert-butoxy group at the para position relative to the iodine
準備方法
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)benzene. The reaction typically uses iodine (I₂) and a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds as follows:
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
1-(Tert-butoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
科学的研究の応用
1-(Tert-butoxy)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.
作用機序
The mechanism of action of 1-(tert-butoxy)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic aromatic substitution reactions. The tert-butoxy group can undergo oxidation or reduction, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
1-(Tert-butoxy)-4-iodobenzene can be compared with other similar compounds such as:
1-(Tert-butoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen properties.
1-(Tert-butoxy)-4-chlorobenzene: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.
1-(Tert-butoxy)-4-fluorobenzene: Contains a fluorine atom. It is the least reactive among the halogenated derivatives due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in the combination of the tert-butoxy group and the iodine atom, which provides a balance of reactivity and stability, making it a versatile compound in various chemical transformations.
特性
IUPAC Name |
1-iodo-4-[(2-methylpropan-2-yl)oxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAOADCAYBHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














